molecular formula C11H12N2O2 B12418019 L-Tryptophan-15N2,d8

L-Tryptophan-15N2,d8

Cat. No.: B12418019
M. Wt: 214.26 g/mol
InChI Key: QIVBCDIJIAJPQS-NPMFFDEESA-N
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Description

L-Tryptophan-15N2,d8 is a labeled form of L-Tryptophan, an essential amino acid. This compound is marked with deuterium (d8) and nitrogen-15 (15N2) isotopes. L-Tryptophan is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan-15N2,d8 involves the incorporation of deuterium and nitrogen-15 isotopes into the L-Tryptophan molecule. This can be achieved through various chemical reactions, including isotope exchange reactions and the use of labeled precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process may include steps such as fermentation, chemical synthesis, and purification to achieve the desired isotopic labeling and purity .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan-15N2,d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions include indole derivatives, reduced tryptophan compounds, and substituted tryptophan analogs .

Scientific Research Applications

L-Tryptophan-15N2,d8 has a wide range of scientific research applications, including:

Mechanism of Action

L-Tryptophan-15N2,d8 exerts its effects by serving as a precursor to several important biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-Tryptophan in biological systems. The molecular targets include enzymes involved in the synthesis of serotonin, melatonin, and other metabolites .

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophan-13C11,15N2: Another labeled form of L-Tryptophan with carbon-13 and nitrogen-15 isotopes.

    L-Tryptophan-1-13C: Labeled with carbon-13 at the first position.

    L-Tryptophan-(indole-d5): Labeled with deuterium on the indole ring

Uniqueness

L-Tryptophan-15N2,d8 is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical techniques. This makes it particularly valuable in studies requiring precise tracking of metabolic pathways and interactions .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D,12+1,13+1

InChI Key

QIVBCDIJIAJPQS-NPMFFDEESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C([15NH]2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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